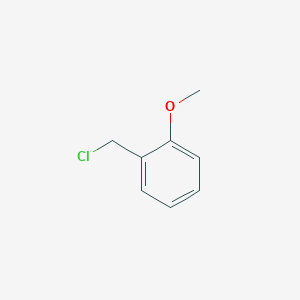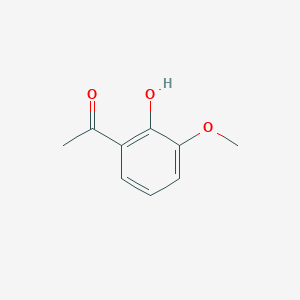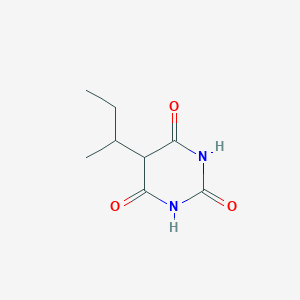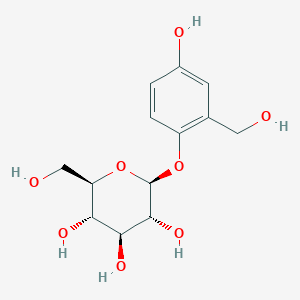![molecular formula C5H7N3OS2 B043262 N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 38583-51-6](/img/structure/B43262.png)
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves several key steps, including the formation of the thiadiazole ring, followed by the introduction of the methylsulfanyl group. One method involves the reaction of appropriate precursors under conditions that facilitate the formation of the 1,3,4-thiadiazole core, subsequently introducing the methylsulfanyl group at the appropriate position. Detailed synthesis pathways can vary based on the desired specificity and yield (Zhang, 2009).
Molecular Structure Analysis
The molecular structure of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been analyzed through various techniques, including X-ray crystallography. The structure demonstrates that the compound forms inversion dimers linked by pairs of N—H⋯N hydrogen bonds, arranging into chains via intermolecular C—H⋯O hydrogen bonds. The acetamido-1,3,4-thiadiazole unit is essentially planar, indicating the potential for specific chemical interactions due to this conformation (Zhang, 2009).
科学研究应用
Biological Activity and Pharmacological Applications
Studies on the biological effects of various acetamide derivatives, including N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, have highlighted their significance in medicinal chemistry due to their diverse pharmacological activities. These compounds have been associated with significant antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is considered crucial for these activities, indicating a wide scope for the design of new drugs based on these scaffolds (Mishra et al., 2015).
Synthesis and Chemical Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds, including the focus compound, have been extensively reviewed. These heterocycles, derived from thiosemicarbazone cyclization, are highlighted for their pharmaceutical importance against various bacterial and fungal strains. The emphasis on different synthetic methods underlines the compound's utility in discovering new pharmaceutical agents with enhanced biological activity (Yusuf & Jain, 2014).
Potential in Antidepressant Therapy
Exploration into AMPA receptor agonists for depression treatment suggests a promising future for developing novel antidepressants. While not directly mentioned, compounds like N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, which influence receptor modulation, could play a significant role in this research area. The rapid onset of antidepressant effects similar to NMDA receptor antagonists, without severe side effects, underlines the potential for compounds affecting AMPA receptors in treatment-resistant depression (Yang et al., 2012).
Antimicrobial and Antitumor Activities
Recent reviews have emphasized the antimicrobial and antitumor activities of thiadiazole derivatives, highlighting their importance as pharmacological scaffolds. The versatility and efficacy of these compounds in combating microbial infections and tumor growth further underscore their medicinal value and the ongoing need for research into their mechanisms of action and potential therapeutic applications (Tahghighi & Babalouei, 2017).
未来方向
The future directions for research on “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and potential applications. This compound, like other thiadiazole derivatives, may have potential for development in various fields due to its unique chemical structure .
属性
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNHXGAGXWLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326099 |
Source


|
| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
CAS RN |
38583-51-6 |
Source


|
| Record name | NSC523936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

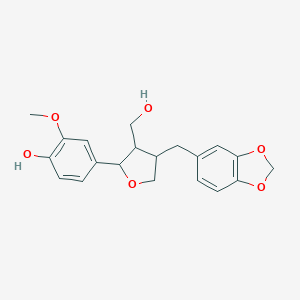
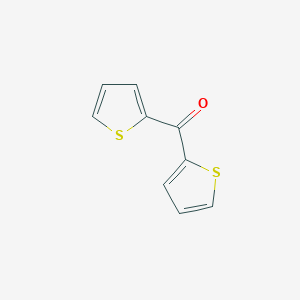
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
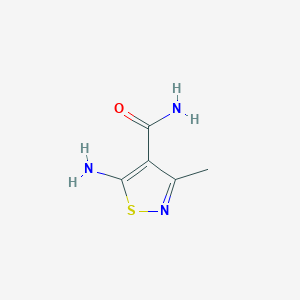
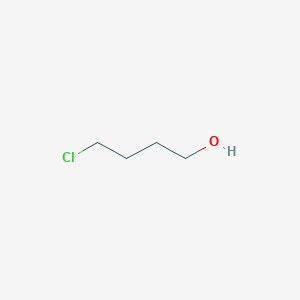
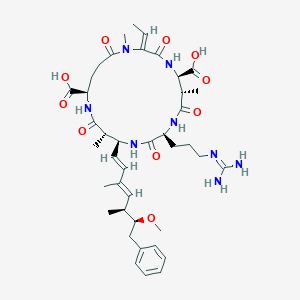
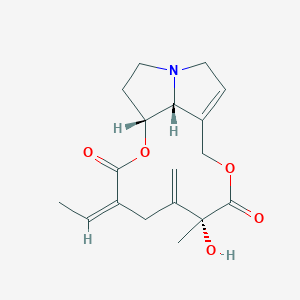
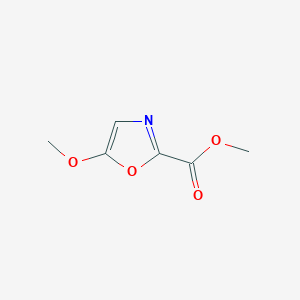
![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
